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molecular formula C11H14O3 B1654122 (R)-3-Hydroxy-5-phenylpentanoic acid CAS No. 21080-41-1

(R)-3-Hydroxy-5-phenylpentanoic acid

Cat. No. B1654122
M. Wt: 194.23 g/mol
InChI Key: IMMRMPAXYUIDLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07153622B2

Procedure details

The example 21 was reproduced except that (R)-3-hydroxyoctanoyl CoA was replaced by (R)-3-hydroxy-5-phenylvaleryl CoA (prepared by hydrolyzing 3-hydroxy-5-phenylvaleric acid ester obtained by a Reformatsky reaction to obtain 3-hydroxy-5-phenylvaleric acid and then by the method described in Eur. J. Biochem., 250, 432–439(1997)) to obtain colorant 10.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(R)-3-hydroxy-5-phenylvaleryl CoA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
3-hydroxy-5-phenylvaleric acid ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C@H](CCCCC)CC(SCCNC(=O)CCNC(=O)[C@H](O)C(C)(C)COP(O)(=O)OP(O)(=O)OC[C@H]1O[C@@H](N2C3N=CN=C(N)C=3N=C2)[C@H](O)[C@@H]1OP(O)(O)=O)=O.[OH:59][C@H:60]([CH2:112][CH2:113][C:114]1[CH:119]=[CH:118][CH:117]=[CH:116][CH:115]=1)[CH2:61][C:62](SCCNC(=O)CCNC(=O)[C@H](O)C(C)(C)COP(O)(=O)OP(O)(=O)OC[C@H]1O[C@@H](N2C3N=CN=C(N)C=3N=C2)[C@H](O)[C@@H]1OP(O)(O)=O)=[O:63]>>[OH:59][CH:60]([CH2:112][CH2:113][C:114]1[CH:119]=[CH:118][CH:117]=[CH:116][CH:115]=1)[CH2:61][C:62]([OH:63])=[O:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O[C@@H](CC(=O)SCCNC(CCNC([C@@H](C(COP(OP(OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=NC=2C(N)=NC=NC12)O)OP(=O)(O)O)(=O)O)(=O)O)(C)C)O)=O)=O)CCCCC
Step Two
Name
(R)-3-hydroxy-5-phenylvaleryl CoA
Quantity
0 (± 1) mol
Type
reactant
Smiles
O[C@@H](CC(=O)SCCNC(CCNC([C@@H](C(COP(OP(OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=NC=2C(N)=NC=NC12)O)OP(=O)(O)O)(=O)O)(=O)O)(C)C)O)=O)=O)CCC1=CC=CC=C1
Step Three
Name
3-hydroxy-5-phenylvaleric acid ester
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
CUSTOM
Type
CUSTOM
Details
obtained by a Reformatsky reaction

Outcomes

Product
Name
Type
product
Smiles
OC(CC(=O)O)CCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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